molecular formula C16H10N2 B8557600 Stilbene-2,2'-dicarbonitrile CAS No. 85077-43-6

Stilbene-2,2'-dicarbonitrile

Cat. No.: B8557600
CAS No.: 85077-43-6
M. Wt: 230.26 g/mol
InChI Key: SGZUNDLXCOQQEC-UHFFFAOYSA-N
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Description

Stilbene-2,2'-dicarbonitrile is a symmetric aromatic compound featuring a central ethene (C=C) bond flanked by two benzene rings, each substituted with a cyano (–CN) group at the 2-position. The electron-withdrawing nature of the cyano groups significantly impacts its electronic properties, making it relevant in materials science, organic electronics, and coordination chemistry.

Properties

CAS No.

85077-43-6

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

2-[2-(2-cyanophenyl)ethenyl]benzonitrile

InChI

InChI=1S/C16H10N2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-10H

InChI Key

SGZUNDLXCOQQEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2C#N)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Stilbene derivatives, including Stilbene-2,2'-dicarbonitrile, have shown significant anticancer properties. Research indicates that these compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds derived from stilbene structures have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells. A notable case study demonstrated that certain stilbene derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects
this compound has also been investigated for its neuroprotective properties. Studies suggest that stilbene derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for managing neurological disorders such as Alzheimer's disease. A specific derivative was shown to possess an IC50 value of 41.11 nM against acetylcholinesterase, indicating potent inhibitory activity .

Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Research has demonstrated that stilbene derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Materials Science Applications

Optical Brighteners
this compound is utilized as an optical brightener in polymeric materials. Its incorporation into polyethylene terephthalate (PET) enhances the brightness and stability of the material under UV light exposure. This application is particularly valuable in the textile and plastics industries where aesthetic qualities are paramount .

Non-linear Optical Devices
The compound has potential applications in non-linear optics due to its unique electronic properties. Stilbene derivatives have been explored for their ability to generate second-harmonic generation (SHG), making them suitable for use in advanced photonic devices .

Environmental Applications

Wastewater Treatment
Recent studies have highlighted the stability of stilbene derivatives in wastewater treatment processes. This compound has shown resistance to hydrolysis and degradation under various environmental conditions, suggesting its potential use as a preservative in contaminated water systems . The compound's ability to remain stable over extended periods makes it an attractive candidate for long-term applications in environmental remediation.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Neuroprotective agentsInhibits acetylcholinesterase (IC50 = 41.11 nM)
Antimicrobial activityEffective against E. coli and S. aureus
Materials ScienceOptical brightenersEnhances brightness in PET products
Non-linear optical devicesExhibits strong SHG properties
Environmental StudiesWastewater treatmentStable under various conditions; effective preservative

Case Studies

  • Anticancer Activity Study
    • A series of stilbene derivatives were synthesized and tested for their anticancer effects on human breast cancer cells. The study found that certain modifications to the stilbene structure significantly enhanced cytotoxicity and induced apoptosis through mitochondrial pathways.
  • Neuroprotective Effects Investigation
    • A recent investigation into the neuroprotective effects of stilbene compounds revealed promising results in reducing oxidative stress markers in neuronal cell cultures treated with amyloid-beta peptides.
  • Environmental Stability Analysis
    • An environmental study assessed the stability of stilbene derivatives in contaminated water samples over one year, showing minimal degradation and confirming their potential use as long-lasting preservatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Stilbene-2,2'-dicarbonitrile and related dicarbonitrile derivatives:

Compound Molecular Formula Molecular Weight Key Features Applications
This compound C₁₆H₁₀N₂ 230.27 g/mol Central ethene bridge; electron-deficient due to –CN groups. Potential use in organic electronics, fluorescence probes (inferred from ).
1,1′-Binaphthalene-2,2′-dicarbonitrile C₂₂H₁₂N₂O₂ 336.34 g/mol Chiral binaphthyl backbone; integrates into subphthalocyanine analogues. Chiral materials, asymmetric catalysis .
2,2′-Bipyridine-6,6′-dicarbonitrile (cn-bpy) C₁₂H₆N₄ 206.20 g/mol Rigid bipyridine core; strong electron-withdrawing capability. Redox mediators in DSSCs (enhances open-circuit voltage) .
5,5′-Bis(trimethylstannyl)-[2,2′-bithiophene]-3,3′-dicarbonitrile C₁₆H₁₈N₂S₂Sn₂ 577.89 g/mol Bithiophene backbone with SnMe₃ groups; π-conjugated system. Organic semiconductors, charge transport materials .
2,2′-Biquinoline-6,6′-dicarbonitrile C₂₀H₁₀N₄ 306.32 g/mol Extended π-system with quinoline moieties. Luminescent materials, metal coordination complexes .

Structural and Functional Analysis

Backbone Rigidity and Electronic Properties

  • This compound’s ethene bridge allows conformational flexibility, whereas rigid backbones like bipyridine (cn-bpy) or binaphthalene derivatives enforce planar geometries, enhancing π-conjugation and stability .
  • The –CN groups in this compound reduce electron density at the aromatic rings, akin to cn-bpy, which lowers the LUMO energy and improves electron-accepting capacity .

Chirality and Catalytic Activity

  • Unlike chiral binaphthalene derivatives (e.g., 1,1′-binaphthalene-2,2′-dicarbonitrile), this compound lacks inherent chirality. However, induced chirality via substitution or coordination (e.g., with metal centers) remains plausible .

Synthetic Complexity this compound can be synthesized via straightforward cross-coupling reactions, whereas binaphthalene and biquinoline derivatives require multi-step routes (e.g., seven-step synthesis for 1,1′-binaphthalene-2,2′-dicarbonitrile) .

Research Findings and Data

  • Anti-Prion Activity : Pyridine dicarbonitrile derivatives (e.g., compound 24 in ) show in vitro anti-prion activity (IC₅₀ = 3.2 µM), suggesting this compound could be explored for similar biomedical applications .
  • Thermal Stability : Bithiophene dicarbonitriles exhibit high thermal stability (decomposition >300°C), a trait likely shared by this compound due to strong C–C and C≡N bonds .
  • Crystallographic Data: Binaphthalene dicarbonitriles form monoclinic crystals (space group P21/n, β = 91.8°), whereas this compound’s crystal structure remains unreported but may resemble stilbene derivatives with planar packing .

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to Stilbene-2,2'-dicarbonitrile involves the dehydrogenative dimerization of 2-cyanotoluene using elemental sulfur as a catalyst. This method, patented in 1953, proceeds via concurrent dehydrogenation and coupling of methyl groups at elevated temperatures. The reaction occurs in two stages:

  • Dehydrogenation : Sulfur abstracts hydrogen from the methyl group of 2-cyanotoluene, forming a reactive benzyl radical.

  • Dimerization : Two radicals couple at the methyl positions, followed by sulfur-mediated elimination of H₂S to yield the trans-stilbene derivative.

Optimal conditions require heating 2-cyanotoluene with 5–50 mol% sulfur at 450–550°F (232–288°C) for 3–5 hours. The reaction is monitored by H₂S evolution, which ceases upon completion.

Yield and Scalability

Laboratory-scale trials report yields exceeding 85% after purification by recrystallization from acetic acid. Industrial adaptations use continuous-flow reactors to manage exothermicity and improve heat transfer. A key advantage is the avoidance of halogenated intermediates, reducing waste generation.

Wittig Reaction-Based Approaches

Phosphonium Ylide Strategy

The Wittig reaction offers a versatile route to this compound by coupling 2-cyanobenzaldehyde with a stabilized ylide. The ylide is generated in situ from 2-cyanobenzyltriphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide).

Reaction equation :

2-cyanobenzaldehyde+Ph3P=CH-C6H4-CN-2Stilbene-2,2’-dicarbonitrile+Ph3PO\text{2-cyanobenzaldehyde} + \text{Ph}3\text{P=CH-C}6\text{H}4\text{-CN-2} \rightarrow \text{this compound} + \text{Ph}3\text{PO}

Optimization Parameters

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0°C to room temperature to minimize side reactions.

  • Base : Lithium hexamethyldisilazide (LiHMDS) enhances ylide stability.

Yields range from 60–75%, with trans-selectivity >90% due to steric hindrance during alkene formation.

Transition Metal-Catalyzed Cross-Couplings

Palladium-Catalyzed Heck Reaction

The Heck reaction couples 2-cyanostyrene with 2-cyanoiodobenzene under palladium catalysis. A representative protocol uses:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : P(o-tol)₃ (10 mol%)

  • Base : K₂CO₃

  • Solvent : N-methylpyrrolidone (NMP) at 120°C.

This method achieves 70–80% yield but requires halogenated precursors, increasing costs.

Cobalt-Catalyzed Diels-Alder/Wittig Olefination

A novel one-pot synthesis employs cobalt(I) catalysts to mediate Diels-Alder cycloaddition followed by Wittig olefination. Propargylic phosphonium salts react with 2-cyanobenzaldehyde to form dihydroaromatic intermediates, which oxidize to this compound. Key advantages include:

  • Atom economy : Three C–C bonds formed per catalytic cycle.

  • Stereoselectivity : >95% E-configuration due to oxidative quenching.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Sulfur dimerization450–550°F, 5–50% S85–90%Scalable, low-cost reagentsHigh energy input, H₂S generation
Wittig reactionTHF, LiHMDS, 0–25°C60–75%High trans-selectivityAir-sensitive reagents
Heck couplingPd(OAc)₂, NMP, 120°C70–80%Functional group toleranceRequires halogenated precursors
Cobalt catalysisCo(I), MeCN, 80°C65–75%Atom-economical, one-potComplex catalyst synthesis

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Stilbene-2,2'-dicarbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used for synthesizing aromatic dicarbonitriles. For example, [1,1′-biphenyl]-2,2′-dicarbonitrile was synthesized via Suzuki coupling under nitrogen atmosphere with palladium catalysts . Key parameters include anhydrous solvents (e.g., toluene), controlled temperature (e.g., 90°C), and stoichiometric ratios of reagents (e.g., lithium tert-butoxide for nitrile functionalization) . Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield optimization requires careful monitoring of reaction time (typically 6–12 hours) and quenching protocols (e.g., sodium thiosulfate for side-reaction mitigation) .

Q. How can spectroscopic techniques (e.g., NMR, MS) be optimized to confirm the structure of this compound?

  • Methodological Answer : 1^1H and 13^13C NMR are critical for verifying aromatic proton environments and carbonitrile groups. For example, in [2,2’-bithiophene]-5,5’-dicarbonitrile, 1^1H NMR peaks at δ 7.2–7.5 ppm confirm thiophene protons, while 13^13C NMR peaks at ~115 ppm validate nitrile carbons . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) modes can confirm molecular ions (e.g., [M+H]+^+). Cross-referencing with literature data ensures structural fidelity .

Q. What are the critical considerations for crystallizing this compound to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., acetonitrile) at controlled temperatures (20–25°C) promotes crystal growth. For [1,1′-biphenyl]-2,2′-dicarbonitrile, single crystals suitable for X-ray analysis were obtained via this method, revealing planar geometry and intermolecular π-π stacking . Avoiding impurities and mechanical disturbances during crystallization is essential for lattice integrity.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound, particularly in cross-coupling steps?

  • Methodological Answer : Competing homocoupling or dehalogenation can be suppressed using ligand-stabilized catalysts (e.g., Pd(PPh3_3)4_4) and inert atmospheres . For nitrile functionalization, lithium tert-butoxide enhances selectivity by activating nitrile groups without degrading the aromatic backbone . Real-time monitoring via thin-layer chromatography (TLC) or in-situ FTIR helps identify side products early.

Q. How does the electronic configuration of this compound influence its performance in photocatalytic applications, and what computational methods validate these properties?

  • Methodological Answer : The conjugated π-system and electron-withdrawing nitrile groups enhance charge separation, as seen in 2,2′-bipyridine-5,5′-dicarbonitrile (dcbpy)-based covalent triazine frameworks (CTFs) for CO2_2 reduction . Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) and predict redox potentials. Experimental validation includes UV-vis spectroscopy for bandgap determination and electrochemical impedance spectroscopy (EIS) for charge-transfer efficiency .

Q. How do structural modifications of this compound affect its assembly in supramolecular frameworks, and what analytical techniques characterize these assemblies?

  • Methodological Answer : Substituents (e.g., methyl or halogen groups) alter intermolecular interactions. For example, 3,3’-dimethyl-[2,2’-bithiophene]-5,5’-dicarbonitrile exhibits enhanced steric hindrance, reducing π-stacking . Scanning tunneling microscopy (STM) under ultra-high vacuum (UHV) can resolve monolayer assembly, while powder X-ray diffraction (PXRD) and BET surface area analysis quantify framework porosity .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies of dicarbonitrile-based frameworks: How to reconcile conflicting data?

  • Methodological Answer : Variations in synthetic conditions (e.g., solvent polarity, thermal annealing) can lead to structural defects, impacting catalytic activity. For example, CTFs synthesized at 400°C vs. 600°C show differing crystallinity and surface areas . Standardizing synthesis protocols and reporting detailed characterization (e.g., XPS for surface composition, TEM for defect analysis) is critical for data comparability.

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